molecular formula C9H11NO2 B6141875 1-(4-Methoxyphenyl)ethanone oxime CAS No. 26358-63-4

1-(4-Methoxyphenyl)ethanone oxime

Cat. No.: B6141875
CAS No.: 26358-63-4
M. Wt: 165.19 g/mol
InChI Key: XXOHMWCSTKXDLH-YFHOEESVSA-N
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Description

It is a derivative of acetophenone, where the oxime group replaces the carbonyl group

Preparation Methods

1-(4-Methoxyphenyl)ethanone oxime can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve catalytic processes. For example, a catalytic process using titanium-containing molecular sieves can be employed to react 4-methoxyacetophenone with ammonia and hydrogen peroxide in the liquid phase .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)ethanone oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)ethanone oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)ethanone oxime can be compared with other similar compounds, such as:

The presence of the methoxy group in this compound imparts specific properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions.

Properties

IUPAC Name

(NZ)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOHMWCSTKXDLH-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020847
Record name 1-(4-Methoxyphenyl)ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2475-92-5
Record name Acetophenone, 4'-methoxy-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC47502
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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